molecular formula C38H30N2 B1507035 4,4'-bis(n,n-diphenylamino)tolane CAS No. 607716-27-8

4,4'-bis(n,n-diphenylamino)tolane

Cat. No.: B1507035
CAS No.: 607716-27-8
M. Wt: 514.7 g/mol
InChI Key: INZBZEPPUUBNQP-UHFFFAOYSA-N
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Description

4,4’-Bis(N,N-diphenylamino)tolane is an organic compound with the molecular formula C38H30N2. It is known for its unique structure, which includes two diphenylamino groups attached to a tolane backbone. This compound is of significant interest in the field of organic electronics due to its excellent charge-transport properties and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-bis(N,N-diphenylamino)tolane typically involves the following steps:

Industrial Production Methods: Industrial production of 4,4’-bis(N,N-diphenylamino)tolane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include toluene and dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Types of Reactions:

    Oxidation: 4,4’-bis(N,N-diphenylamino)tolane can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound can yield amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-bis(N,N-diphenylamino)tolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-bis(N,N-diphenylamino)tolane in organic electronics involves its ability to transport charge efficiently. The diphenylamino groups facilitate the movement of holes (positive charge carriers) through the material, enhancing its conductivity. In biological applications, the compound’s mechanism of action may involve interactions with cellular components, leading to the disruption of cellular processes .

Comparison with Similar Compounds

    4,4’-Bis(N,N-diphenylamino)biphenyl: Similar structure but with a biphenyl backbone.

    4,4’-Bis(N,N-diphenylamino)stilbene: Contains a stilbene backbone instead of tolane.

    4,4’-Bis(N,N-diphenylamino)diphenylacetylene: Features a diphenylacetylene backbone.

Uniqueness: 4,4’-bis(N,N-diphenylamino)tolane is unique due to its tolane backbone, which imparts distinct electronic properties and thermal stability. This makes it particularly suitable for applications in organic electronics and photovoltaics .

Properties

IUPAC Name

1-N,1-N,1-N',1-N'-tetraphenyl-4-(2-phenylethynyl)cyclohexa-2,4-diene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N2/c1-6-16-32(17-7-1)26-27-33-28-30-38(31-29-33,39(34-18-8-2-9-19-34)35-20-10-3-11-21-35)40(36-22-12-4-13-23-36)37-24-14-5-15-25-37/h1-25,28-30H,31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBZEPPUUBNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=CC1(N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C#CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722348
Record name N~1~,N~1~,N'~1~,N'~1~-Tetraphenyl-4-(phenylethynyl)cyclohexa-2,4-diene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607716-27-8
Record name N~1~,N~1~,N'~1~,N'~1~-Tetraphenyl-4-(phenylethynyl)cyclohexa-2,4-diene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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